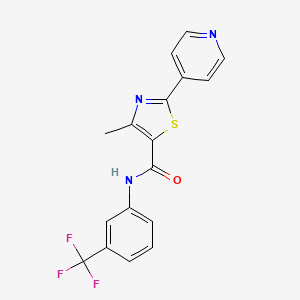

4-methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-2-pyridin-4-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c1-10-14(25-16(22-10)11-5-7-21-8-6-11)15(24)23-13-4-2-3-12(9-13)17(18,19)20/h2-9H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOJTTLVECFDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide.

Substitution Reactions: Introduction of the pyridin-4-yl and 3-(trifluoromethyl)phenyl groups through nucleophilic substitution or coupling reactions.

Amidation: Formation of the carboxamide group by reacting the thiazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: The pyridinyl and phenyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiazole derivatives. For instance, research has shown that thiazole-based compounds can inhibit the proliferation of cancer cells. A study evaluating various thiazolo[4,5-d]pyrimidine derivatives demonstrated significant antiproliferative activity against multiple human cancer cell lines, suggesting that modifications in the thiazole structure can enhance anticancer efficacy .

Antifungal Potential

Thiazole derivatives have also been explored for their antifungal activities. Compounds with similar structural characteristics have shown promising results against various fungal strains, including Candida species. The incorporation of trifluoromethyl groups has been associated with increased potency against these pathogens, indicating that 4-methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide could be further investigated for antifungal applications .

Enzyme Inhibition

This compound's structure suggests potential as an enzyme inhibitor. Enzyme inhibition studies are crucial in drug development, particularly for diseases where enzyme overactivity is a concern, such as cancer and metabolic disorders. The specific interactions between this compound and target enzymes warrant detailed kinetic studies to elucidate its inhibitory mechanisms.

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyl and Trifluoromethylphenyl Substituents

Key analogs differ in pyridinyl orientation or trifluoromethylphenyl substitution patterns:

| Compound Name | Pyridinyl Position | Phenyl Substituent Position | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 4-Methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide (Target Compound) | 4 | 3-CF3 | 363.36 | 4-methyl thiazole, 3-CF3 phenyl, 4-pyridinyl |

| 4-Methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]thiazole-5-carboxamide (Compound A) | 3 | 4-CF3 | 363.36 | 4-methyl thiazole, 4-CF3 phenyl, 3-pyridinyl |

| 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide (Compound B) | 3 | 3-CF3 | 363.36 | 4-methyl thiazole, 3-CF3 phenyl, 3-pyridinyl |

Key Observations :

Analogs with Modified Heterocyclic Cores

Imidazo[2,1-b]thiazole Derivatives

Compound ND-11543 (N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide) replaces the thiazole core with an imidazo[2,1-b]thiazole system. ND-11543 also includes a piperazinyl linker, which may improve solubility and pharmacokinetics compared to the target compound .

Triazole-Benzodiazolyl Hybrids

Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) incorporate triazole and benzodiazolyl moieties.

Pharmacologically Active Thiazole Carboxamides

Dasatinib Derivatives

N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide (precursor to Dasatinib) features a pyrimidinylamino substituent and a hydroxyethylpiperazine group. The pyrimidine moiety enhances kinase inhibition selectivity, while the hydroxyethyl group improves aqueous solubility—features absent in the target compound .

Anti-Tuberculosis Agents

ND-11543 (discussed above) demonstrates anti-tuberculosis activity with an IC50 of 0.12 μM against Mycobacterium tuberculosis. This highlights how core heterocycle modifications can redirect therapeutic utility compared to the target compound, which lacks reported anti-infective data .

Biological Activity

4-Methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H12F3N3OS

- Molecular Weight : 363.36 g/mol

- CAS Number : 321430-10-8

The biological activity of this compound can be attributed to its structural features, particularly the thiazole ring and the trifluoromethyl group. These components are known to influence various biological pathways:

- Antitumor Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity against various cancer cell lines. For instance, studies have indicated that thiazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Properties : Compounds with thiazole moieties have been reported to exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

- Anti-inflammatory Effects : Some thiazole derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting pathways such as NF-kB, which is crucial in inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Antitumor Studies

In a study investigating thiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly affected the potency.

Antimicrobial Research

Research has shown that thiazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis and function .

Anti-inflammatory Mechanism

A recent study highlighted that thiazole derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their potential as anti-inflammatory agents . This property may be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide, and how can reaction intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine and thiazole cores. For example:

- Step 1 : Chlorination or trifluoromethylation of pyridine derivatives (e.g., using Cl₂ or CF₃ reagents under controlled conditions) .

- Step 2 : Coupling of the pyridyl group to the thiazole ring via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Step 3 : Final amidation with 3-(trifluoromethyl)aniline using carbodiimide coupling agents (e.g., EDCI/HOBt) .

Characterization : Use HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and LC-MS to track intermediates .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, trifluoromethyl group via ¹⁹F NMR) .

- FT-IR : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and thiazole ring vibrations .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency in pyridyl-thiazole bond formation .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for amidation reactivity and byproduct suppression .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Purification : Employ gradient flash chromatography or preparative HPLC to isolate high-purity fractions .

Q. What strategies exist for resolving contradictions in pharmacological data across different model systems (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Dose-Response Analysis : Establish equivalent dosing using pharmacokinetic (PK) parameters (e.g., AUC, Cmax) .

- Metabolic Profiling : Use LC-MS/MS to identify species-specific metabolites that may alter activity .

- Target Engagement Studies : Validate binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) across models .

Q. How can computational modeling predict the biological targets of this thiazole derivative?

- Methodological Answer :

- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to identify potential targets (e.g., kinases, GPCRs) .

- QSAR Modeling : Corlate substituent effects (e.g., trifluoromethyl position) with activity trends from existing analogs .

- MD Simulations : Assess binding stability over time (≥100 ns simulations) to prioritize targets for experimental validation .

Q. What methodologies are appropriate for studying the metabolic stability and clearance pathways of this compound?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) to measure CYP450-mediated metabolism and identify major metabolites via HR-MS .

- Biliary Excretion Studies : Administer radiolabeled compound to rodents and quantify excretion routes .

- PK/PD Modeling : Integrate in vitro half-life (t₁/₂) and volume of distribution (Vd) to predict in vivo behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.